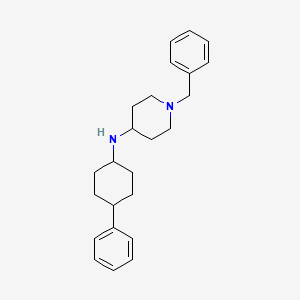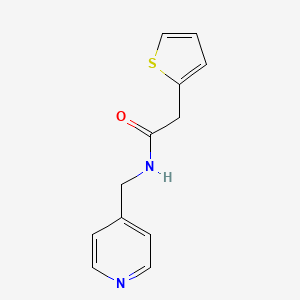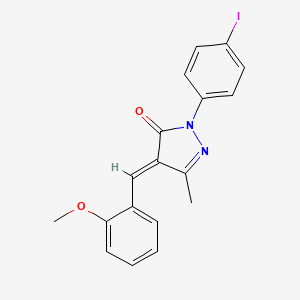![molecular formula C21H26ClN3O B5365704 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and inflammatory conditions.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied in the context of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), where it has shown efficacy in animal models.
Mécanisme D'action
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide exerts its pharmacological effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B cell lines and primary CLL cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, this compound has some limitations in lab experiments, such as its poor solubility and stability in aqueous solutions. These limitations can affect the reproducibility and reliability of experimental results.
Orientations Futures
Despite the promising preclinical results, the clinical development of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide has been limited by its poor pharmacokinetic properties. Future research efforts will focus on the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in other diseases, such as multiple sclerosis and asthma, will be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-chloro-4-(4-methyl-1-piperazinyl)aniline, which is then reacted with 4-isopropylbenzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15(2)16-4-6-17(7-5-16)21(26)23-18-8-9-20(19(22)14-18)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICWBKHLXGNOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)

![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)

![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)